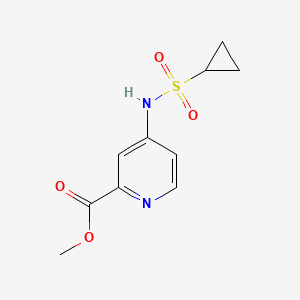
1-Cyclopropylsulfonyl-4-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropylsulfonyl-4-iodobenzene is an organic compound with the molecular formula C9H9IO2S and a molecular weight of 308.14 g/mol It consists of a benzene ring substituted with an iodine atom and a cyclopropylsulfonyl group
Preparation Methods
The synthesis of 1-Cyclopropylsulfonyl-4-iodobenzene typically involves the iodination of a benzene derivative. One common method is the diazotization of aniline followed by iodination. The process involves the following steps :
- Diazotization: Aniline is treated with hydrochloric acid and sodium nitrite to form phenyldiazonium chloride.
- Iodination: Potassium iodide is added to the phenyldiazonium chloride, resulting in the evolution of nitrogen gas and the formation of iodobenzene.
- Sulfonylation: The iodobenzene is then reacted with cyclopropylsulfonyl chloride under appropriate conditions to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-Cyclopropylsulfonyl-4-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups through reactions such as the Sonogashira coupling and Heck reaction.
Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can participate in metal-catalyzed coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common reagents used in these reactions include palladium catalysts, bases, and solvents like dimethylformamide (DMF) and tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Cyclopropylsulfonyl-4-iodobenzene has several applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Cyclopropylsulfonyl-4-iodobenzene involves its ability to participate in various chemical reactions due to the presence of the iodine and sulfonyl groups. These functional groups enable the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing structures .
Comparison with Similar Compounds
1-Cyclopropylsulfonyl-4-iodobenzene can be compared with other similar compounds such as:
Iodobenzene: A simpler aryl iodide with a benzene ring substituted with an iodine atom.
Bromobenzene: Similar to iodobenzene but with a bromine atom instead of iodine.
Chlorobenzene: Another related compound with a chlorine atom substituted on the benzene ring.
The uniqueness of this compound lies in the presence of the cyclopropylsulfonyl group, which imparts distinct chemical properties and reactivity compared to other halobenzenes.
Properties
Molecular Formula |
C9H9IO2S |
|---|---|
Molecular Weight |
308.14 g/mol |
IUPAC Name |
1-cyclopropylsulfonyl-4-iodobenzene |
InChI |
InChI=1S/C9H9IO2S/c10-7-1-3-8(4-2-7)13(11,12)9-5-6-9/h1-4,9H,5-6H2 |
InChI Key |
OVZYTJSZCBVTKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1S(=O)(=O)C2=CC=C(C=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(1H-pyrazolo[3,4-b]pyridin-5-yl)-4-pyridin-4-ylquinoline](/img/structure/B13894419.png)
![1-{bicyclo[1.1.1]pentan-1-yl}-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13894437.png)
![1-[6-(3,3-Difluoropiperidin-4-yl)-1-methylindazol-3-yl]-1,3-diazinane-2,4-dione](/img/structure/B13894442.png)

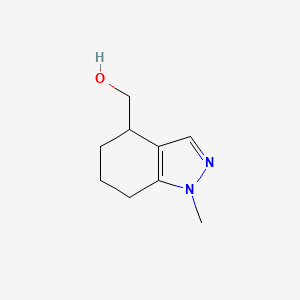
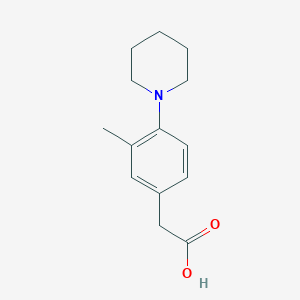
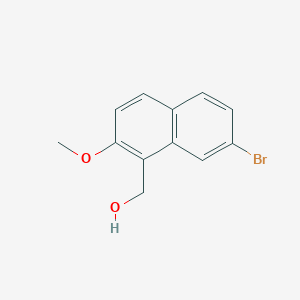
![3-[2-(Dipropylamino)ethyl]aniline](/img/structure/B13894473.png)
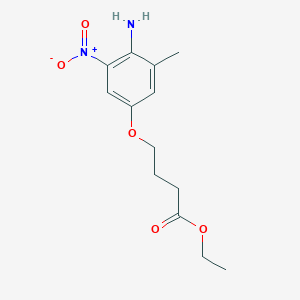

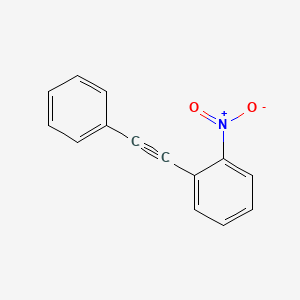
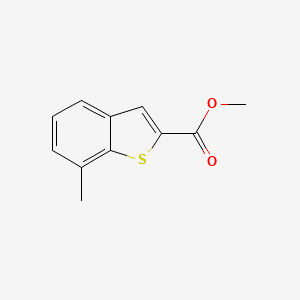
![N'-[(3,4,5-trimethoxyphenyl)methyl]propane-1,3-diamine](/img/structure/B13894497.png)
